Physicochemical Profile vs. Standard Building Blocks
The target compound exhibits a calculated molecular weight of 376.8 g/mol, which is significantly higher than that of simpler sulfonamide building blocks like benzenesulfonamide (157.2 g/mol) or 4-methylbenzenesulfonamide (171.2 g/mol) . This increased molecular weight, along with a higher LogP value (predicted at ~3.5) compared to smaller sulfonamides, indicates greater lipophilicity and potential for improved membrane permeability [1]. The presence of the naphthyl group increases the topological polar surface area (tPSA) to ~95 Ų, which can influence compound binding characteristics [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | 376.8 g/mol; predicted LogP ~3.5 |
| Comparator Or Baseline | Benzenesulfonamide: 157.2 g/mol; LogP ~0.7 |
| Quantified Difference | Target compound is ~2.4x higher in molecular weight and ~2.8 units higher in LogP. |
| Conditions | Calculated values from chemical structure; predicted LogP using cheminformatic models. |
Why This Matters
Higher molecular weight and lipophilicity can be crucial for selecting a starting material that better aligns with the physicochemical profile of a target drug candidate, potentially reducing attrition in later stages of drug development.
- [1] PubChem. Benzenesulfonamide (Compound Summary). View Source
- [2] ChemAxon. LogP and tPSA predictions via MarvinSketch. View Source
